molecular formula C17H17ClN2O3 B268204 2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268204
M. Wt: 332.8 g/mol
InChI Key: APTQTAJTGKSBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that belongs to the class of benzamide derivatives and has the chemical formula C18H20ClN3O3.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been found to have low toxicity and minimal side effects in vitro. It has been shown to selectively target cancer cells while sparing normal cells. However, further studies are needed to determine its toxicity and side effects in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potential as a drug delivery system. It can be conjugated with other compounds to target specific cells or tissues. Additionally, it has been found to have low toxicity and minimal side effects in vitro. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on 2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One direction is to further investigate its potential as an anticancer agent and drug delivery system. Another direction is to explore its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine its toxicity and side effects in vivo. Finally, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can be synthesized through a multistep process involving various chemical reactions. The first step involves the preparation of 2-chloro-N-(3-nitrophenyl)benzamide by reacting 2-chlorobenzoic acid with 3-nitroaniline in the presence of a suitable catalyst. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The third step involves the protection of the amino group using a suitable protecting group such as 2-methoxyethyl. The final step involves the deprotection of the protected amino group using an acid catalyst such as hydrochloric acid.

Scientific Research Applications

2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has potential applications in various fields of scientific research. It has been explored for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Product Name

2-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-[3-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

APTQTAJTGKSBKT-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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